molecular formula C20H16FN3O3S2 B2750962 3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-43-9

3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Katalognummer: B2750962
CAS-Nummer: 896679-43-9
Molekulargewicht: 429.48
InChI-Schlüssel: SJORALIZLREWGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16FN3O3S2 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article delves into its synthesis, structure-activity relationships (SAR), and biological effects based on diverse research findings.

Synthesis and Structure

The compound belongs to a class of thiazolo[5,4-b]pyridine derivatives, which have been synthesized through a multi-step process. The synthesis typically involves the formation of the thiazolo[5,4-b]pyridine core followed by the introduction of various substituents such as methoxy and sulfonamide groups. These modifications are crucial for enhancing biological activity.

1. Inhibition of PI3K

Research indicates that the compound exhibits potent inhibitory activity against PI3K, with an IC50 value in the low nanomolar range. In a study focusing on thiazolo[5,4-b]pyridine derivatives, it was found that the sulfonamide functionality plays a critical role in enhancing PI3Kα inhibitory activity. For instance, a related compound demonstrated an IC50 of 3.6 nM, highlighting the potential for similar efficacy in this compound .

2. Anticancer Properties

The thiazolo[5,4-b]pyridine scaffold has been associated with anticancer activity. Compounds within this class have shown effectiveness against various cancer cell lines, including those resistant to standard treatments. The presence of electron-withdrawing groups like fluorine and methoxy enhances cytotoxicity by improving interactions with target proteins involved in cancer progression .

3. Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the thiazole and pyridine rings significantly affect biological activity:

Modification Effect on Activity
Sulfonamide group presenceEssential for PI3K inhibition
Fluorine substitutionIncreases potency against cancer cell lines
Methoxy group on phenyl ringEnhances interaction with target proteins
Removal of methoxySlight decrease in potency (IC50 = 4.0 nM)

These findings suggest that careful tuning of substituents can optimize biological activity.

Case Study 1: PI3K Inhibition

A study investigated a series of thiazolo[5,4-b]pyridine derivatives for their ability to inhibit PI3K. The lead compound from this series exhibited an IC50 value of 3.6 nM against PI3Kα, demonstrating significant selectivity and potency . This case underlines the importance of structural features in determining the efficacy of these compounds.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, several thiazole-based compounds were evaluated for their cytotoxic effects against human glioblastoma and melanoma cell lines. The results indicated that compounds with similar structural motifs to this compound showed promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .

Eigenschaften

IUPAC Name

3-fluoro-4-methoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S2/c1-12-14(19-23-17-7-4-10-22-20(17)28-19)5-3-6-16(12)24-29(25,26)13-8-9-18(27-2)15(21)11-13/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJORALIZLREWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.